[(5-{4-[(2-methoxybenzoyl)amino]phenyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetic acid
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Description
[(5-{4-[(2-methoxybenzoyl)amino]phenyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetic acid is a useful research compound. Its molecular formula is C19H18N4O4S and its molecular weight is 398.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 398.10487624 g/mol and the complexity rating of the compound is 544. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activities
New derivatives, such as 2-amino-1,3,4-oxadiazole derivatives, have been synthesized and evaluated for their antimicrobial activity, particularly against Salmonella typhi. Compounds from these syntheses have shown significant activity, indicating potential applications in combating bacterial infections Eid E. Salama, 2020.
Anti-inflammatory and Superoxide Scavenging Activities
Derivatives such as 5-aryl-2H-tetrazoles and [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic acids have been synthesized and tested for their superoxide scavenging activity and anti-inflammatory properties. While some hydroxy-substituted compounds were effective as in vitro scavengers of superoxide, they did not exhibit effective anti-inflammatory properties in vivo J. Maxwell, D. Wasdahl, A. C. Wolfson, V. Stenberg, 1984.
Potential Anti-HIV Agents
Cyclocondensation of certain compounds has been investigated to prepare potential anti-HIV agents. Although some compounds were selected for in vitro anti-HIV evaluation, they were found to be inactive, highlighting the challenges in identifying effective anti-HIV medications Kang-chien Liu, B. Shih, C.‐H. Lee, 1993.
Cholinesterase Inhibitors for Alzheimer's Disease
Research has aimed to uncover the enzymatic potential of new triazoles as cholinesterase inhibitors, which are crucial in the treatment of Alzheimer's disease. Sequential transformations have led to the identification of compounds with excellent inhibitory potential against cholinesterase enzymes, suggesting potential therapeutic applications M. Arfan, S. Z. Siddiqui, M. Abbasi, A. Rehman, S. A. Shah, M. Ashraf, J. Rehman, R. Saleem, H. Khalid, Rashid Hussain, Uzman Khan, 2018.
Properties
IUPAC Name |
2-[[5-[4-[(2-methoxybenzoyl)amino]phenyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4S/c1-23-17(21-22-19(23)28-11-16(24)25)12-7-9-13(10-8-12)20-18(26)14-5-3-4-6-15(14)27-2/h3-10H,11H2,1-2H3,(H,20,26)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXZSZCZZJMVJDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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